

Spectroscopic and Spectrometric Analysis of Carnidazole-d3: A Technical Overview

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Compound of Interest		
Compound Name:	Carnidazole-d3	
Cat. No.:	B12364328	Get Quote

This guide provides a detailed overview of the spectroscopic and spectrometric data for **Carnidazole-d3**, tailored for researchers, scientists, and professionals in drug development. The document outlines the key identifiers, mass spectrometry, and nuclear magnetic resonance data, along with detailed experimental protocols for their acquisition.

Compound Identification

Carnidazole-d3 is the deuterated analog of Carnidazole, an antiprotozoal agent. The incorporation of deuterium isotopes makes it a valuable internal standard for quantitative mass spectrometry-based studies.

Property	Value
IUPAC Name	O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate
Molecular Formula	C ₈ H ₉ D ₃ N ₄ O ₃ S
Exact Mass	247.08 g/mol
Molecular Weight	247.32 g/mol
CAS Number	171364-40-2

Mass Spectrometry Data



Mass spectrometric analysis is crucial for confirming the identity and isotopic enrichment of **Carnidazole-d3**. The key feature is the mass shift of +3 daltons compared to the non-deuterated Carnidazole (exact mass: 244.06 g/mol).

lon	m/z (Observed)	Description
[M+H]+	248.087	Protonated molecular ion.
[M+Na]+	270.069	Sodium adduct of the molecular ion.

Note: The observed m/z values can vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: Mass Spectrometry

Objective: To acquire high-resolution mass spectra of **Carnidazole-d3** to confirm its molecular weight and isotopic purity.

Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Liquid Chromatography (LC) System (Optional): An HPLC or UHPLC system for sample introduction.

Procedure:

- Sample Preparation: Prepare a 1 μ g/mL solution of **Carnidazole-d3** in an appropriate solvent, such as acetonitrile or methanol.
- Direct Infusion (or LC Introduction):
 - \circ Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 μ L/min.



- \circ LC-MS: If using an LC system, inject 1-5 μ L of the sample onto a suitable C18 column with a simple isocratic or gradient elution using mobile phases such as water and acetonitrile with 0.1% formic acid.
- Mass Spectrometer Settings (Typical):

Ionization Mode: ESI Positive

Capillary Voltage: 3.5 - 4.5 kV

Source Temperature: 120 - 150 °C

Desolvation Gas Flow: 600 - 800 L/hr

Desolvation Temperature: 350 - 500 °C

Mass Range: m/z 50 - 500

Acquisition Mode: Full scan MS

 Data Acquisition and Analysis: Acquire the mass spectra and analyze the data to identify the [M+H]+ and other relevant adducts. Verify the +3 Da mass shift from the unlabeled Carnidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed structural information. For **Carnidazole-d3**, the deuterium substitution is at the O-methyl group, leading to the absence of a proton signal for this group in ¹H NMR and a characteristic signal in ²H NMR.

¹H NMR Data (Predicted)



Position	Chemical Shift (δ) ppm (Predicted)	Multiplicity
Imidazole-H	7.9 - 8.1	S
-CH ₂ -N (imidazole)	4.4 - 4.6	t
-CH ₂ -N (carbamothioate)	3.6 - 3.8	q
Imidazole-CH₃	2.4 - 2.6	S
-NH-	7.0 - 7.2	t (broad)
-O-CD₃	Not observed	-

¹³C NMR Data (Predicted)

Position	Chemical Shift (δ) ppm (Predicted)
C=S	165 - 167
Imidazole C=N	150 - 152
Imidazole C-NO ₂	145 - 147
Imidazole C-H	133 - 135
-O-CD₃	53 - 55 (with C-D coupling)
-CH ₂ -N (imidazole)	47 - 49
-CH ₂ -N (carbamothioate)	40 - 42
Imidazole-CH₃	13 - 15

Disclaimer: The NMR data presented is based on predictive models and typical chemical shifts for similar structures. Actual experimental data may vary.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of **Carnidazole-d3** to confirm its chemical structure.



Instrumentation:

- NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **Carnidazole-d3** in approximately 0.6 mL of the chosen deuterated solvent.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a standard ¹H NMR spectrum.
 - Typical Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16 64
 - Relaxation Delay: 1.0 s
 - Acquisition Time: ~4 s
 - Spectral Width: -2 to 12 ppm
- ¹³C NMR Acquisition:
 - Acquire a standard proton-decoupled ¹³C NMR spectrum.
 - Typical Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024 or more (as needed for signal-to-noise)



Relaxation Delay: 2.0 s

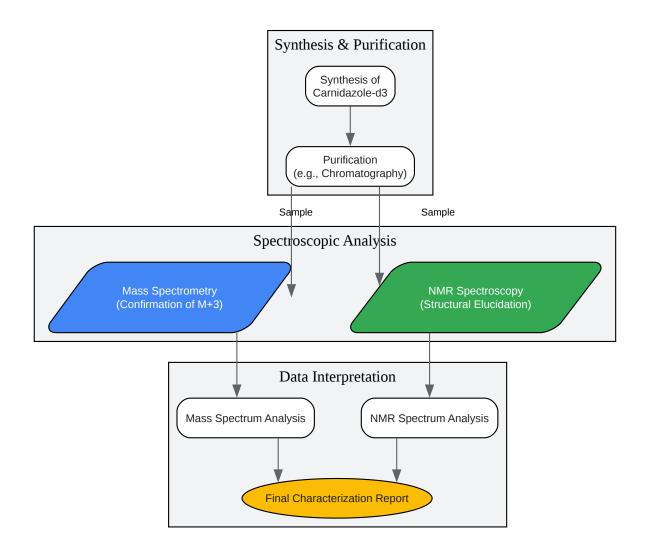
Spectral Width: 0 to 200 ppm

 Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized deuterated compound like **Carnidazole-d3**.





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Workflow for Spectroscopic Analysis of Carnidazole-d3.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of Carnidazole-d3: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364328#spectroscopic-data-for-carnidazole-d3-nmr-mass-spec]

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